5-(3,4-dimethoxyphenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)-2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-7-CARBOXYLIC ACID
- 2,4-DISUBSTITUTED THIAZOLES
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE stands out due to its unique combination of a thiazole and pyrimidine ring system, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N4O2S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C24H24N4O2S2/c1-29-18-12-11-16(15-19(18)30-2)21-25-22(27-13-7-4-8-14-27)20-23(26-21)28(24(31)32-20)17-9-5-3-6-10-17/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
InChI Key |
PJKVIWVEPBAGTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=N2)N4CCCCC4)SC(=S)N3C5=CC=CC=C5)OC |
Origin of Product |
United States |
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